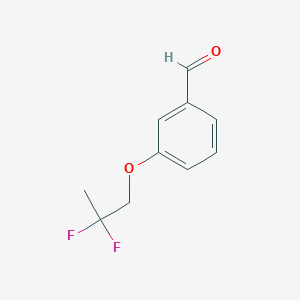

3-(2,2-Difluoropropoxy)benzaldehyde

Beschreibung

3-(2,2-Difluoropropoxy)benzaldehyde (CAS 1784821-70-0) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 2,2-difluoropropoxy group. This structural motif combines the reactivity of an aldehyde functional group with the electronic and steric effects imparted by the difluorinated ether substituent. The difluoropropoxy group introduces strong electron-withdrawing properties, which modulate the electrophilicity of the aldehyde and enhance the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. Such features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in designing molecules requiring controlled reactivity and improved bioavailability .

Eigenschaften

IUPAC Name |

3-(2,2-difluoropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGOYMMGSUWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoropropoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,2-Difluoropropoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-(2,2-Difluoropropoxy)benzoic acid.

Reduction: 3-(2,2-Difluoropropoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2,2-Difluoropropoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, fluorinated benzaldehyde derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: This compound is also utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoropropoxy)benzaldehyde in biological systems is not fully elucidated. it is believed that the compound can interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to potential antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Benzaldehyde Derivatives

Benzaldehyde (CAS 100-52-7)

- Structure : Unsubstituted benzaldehyde.

- Key Differences : The absence of substituents on the benzene ring results in lower molecular weight, higher volatility, and greater water solubility compared to 3-(2,2-Difluoropropoxy)benzaldehyde.

- Reactivity : The aldehyde group in benzaldehyde is less electrophilic due to the lack of electron-withdrawing substituents, making it less reactive in nucleophilic addition reactions.

- Applications : Widely used as a flavoring agent and precursor in perfumery, whereas the fluorinated analog is tailored for specialized synthetic applications .

3-Hydroxybenzaldehyde (CAS 100-83-4)

- Structure : Benzaldehyde with a hydroxyl group at the 3-position.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher water solubility but lower lipophilicity.

- Reactivity : The hydroxyl group can participate in oxidation or conjugation reactions, unlike the stable ether linkage in 3-(2,2-Difluoropropoxy)benzaldehyde.

- Applications : Used in antioxidant synthesis, whereas the fluorinated derivative is preferred in environments requiring oxidative stability .

Functional Group Variants

3-(2,2-Difluoropropoxy)benzoic Acid (CAS 1781520-86-2)

- Structure : Carboxylic acid derivative of the target compound.

- Key Differences : The carboxylic acid group increases acidity (pKa ~4.2) and aqueous solubility in basic conditions.

- Reactivity : Prone to decarboxylation under acidic conditions, whereas the aldehyde group in 3-(2,2-Difluoropropoxy)benzaldehyde is more reactive toward nucleophiles.

- Applications : Suitable for salt formation in drug formulations, contrasting with the aldehyde’s role as a reactive intermediate .

3-(2,2-Difluoropropoxy)benzonitrile (CAS 1783595-20-9)

- Structure : Nitrile analog of the target compound.

- Key Differences : The nitrile group offers resistance to oxidation but lower electrophilicity compared to the aldehyde.

- Reactivity : Nitriles undergo hydrolysis to amides or carboxylic acids, whereas aldehydes participate in condensations (e.g., Schiff base formation).

- Applications : Used in polymer chemistry, whereas the aldehyde is leveraged in cross-coupling reactions .

Pharmacologically Relevant Compounds

For example, pyrrole-2-carbaldehyde derivatives (e.g., compound I in ) exhibit intestinal smooth muscle constrictive properties. The difluoropropoxy group in 3-(2,2-Difluoropropoxy)benzaldehyde may enhance membrane permeability and target binding affinity compared to non-fluorinated analogs, though specific biological studies are needed to confirm this .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Key Functional Group | Solubility | Reactivity Notes |

|---|---|---|---|---|

| 3-(2,2-Difluoropropoxy)benzaldehyde | 1784821-70-0 | Aldehyde | Moderate in organics | High electrophilicity; stable ether linkage |

| Benzaldehyde | 100-52-7 | Aldehyde | High in water | Volatile; less electrophilic |

| 3-Hydroxybenzaldehyde | 100-83-4 | Hydroxyl, Aldehyde | High in water | Oxidizable; forms hydrogen bonds |

| 3-(2,2-Difluoropropoxy)benzoic Acid | 1781520-86-2 | Carboxylic Acid | High in basic aqueous | Acidic; prone to decarboxylation |

| 3-(2,2-Difluoropropoxy)benzonitrile | 1783595-20-9 | Nitrile | Low in water | Hydrolyzes to amides/acids |

Biologische Aktivität

3-(2,2-Difluoropropoxy)benzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C10H10F2O2

- Molecular Weight : 202.18 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with a difluoropropoxy group, which may influence its lipophilicity and interaction with biological targets.

The biological activity of 3-(2,2-Difluoropropoxy)benzaldehyde is attributed to its ability to interact with various molecular targets. It may function through:

- Enzyme Inhibition : Compounds similar to benzaldehydes often inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The difluoropropoxy group may enhance binding affinity to specific receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.

Biological Activities

Recent studies have highlighted several biological activities associated with 3-(2,2-Difluoropropoxy)benzaldehyde:

- Antimicrobial Properties : Exhibited activity against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Activity : Early research indicates that the compound may induce apoptosis in cancer cell lines, warranting further investigation into its role as a potential anticancer agent.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 cell line | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3-(2,2-Difluoropropoxy)benzaldehyde demonstrated significant activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays using the MCF-7 breast cancer cell line showed that treatment with varying concentrations of 3-(2,2-Difluoropropoxy)benzaldehyde led to increased rates of apoptosis. Flow cytometry analysis revealed that the compound activates caspase pathways associated with programmed cell death.

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects found that 3-(2,2-Difluoropropoxy)benzaldehyde reduced oxidative stress markers in neuronal cultures exposed to toxins. This suggests a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.